Methyl4-hydroxy-2-methylbut-2-enoate

Antimalarial synthesis Singlet oxygen ene reaction 1,2,4-Trioxane

Methyl 4-hydroxy-2-methylbut-2-enoate (CAS 28127-65-3; synonym: methyl 4-hydroxytiglate) is a small-molecule α,β-unsaturated carboxylic ester (C₆H₁₀O₃, MW 130.14) that integrates a primary allylic alcohol, an E-configured double bond, and a methyl ester within a four-carbon framework. This structural constellation renders it a valuable chiral building block for the synthesis of spiroannulated 1,2,4-trioxane antimalarials, retinol derivatives, and sesquiterpene lactone natural products, where precise stereoelectronic control is paramount.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Cat. No. B12278520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl4-hydroxy-2-methylbut-2-enoate
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(=CCO)C(=O)OC
InChIInChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3/b5-3+
InChIKeyFKRANOXLYCXMOV-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxy-2-methylbut-2-enoate: A Versatile α,β-Unsaturated Ester Building Block for Medicinal Chemistry and Natural Product Synthesis


Methyl 4-hydroxy-2-methylbut-2-enoate (CAS 28127-65-3; synonym: methyl 4-hydroxytiglate) is a small-molecule α,β-unsaturated carboxylic ester (C₆H₁₀O₃, MW 130.14) that integrates a primary allylic alcohol, an E-configured double bond, and a methyl ester within a four-carbon framework [1]. This structural constellation renders it a valuable chiral building block for the synthesis of spiroannulated 1,2,4-trioxane antimalarials, retinol derivatives, and sesquiterpene lactone natural products, where precise stereoelectronic control is paramount .

Why Methyl 4-Hydroxy-2-methylbut-2-enoate Cannot Be Simply Replaced by Common Analogs


Superficially similar α,β-unsaturated esters—such as methyl tiglate (lacking the 4‑OH), methyl 4‑hydroxybut‑2‑enoate (lacking the 2‑methyl), or the saturated methyl 4‑hydroxy‑2‑methylbutanoate—fail to replicate the compound's dual reactivity pattern. The concerted action of the allylic alcohol and the E‑configured Michael acceptor is essential for the chemo‑ and stereoselective ene reaction with singlet oxygen that generates the hydroperoxide intermediate required for antimalarial trioxane assembly [1]. When the allylic alcohol partner is changed to mesitylol, peroxyacetalization yields drop by up to 13 percentage points, and the crystalline character that facilitates X‑ray quality verification is lost [1]. Consequently, substituting any single functional handle or altering the alkene geometry leads to either synthetic failure or a product profile that lacks the validated pharmacological relevance of the tiglate‑derived scaffold.

Quantitative Differentiation of Methyl 4-Hydroxy-2-methylbut-2-enoate Against Its Closest Analogs


Superior Peroxyacetalization Yield in Antimalarial Trioxane Assembly vs. Mesitylol

In a direct head-to-head experiment, methyl 4‑hydroxytiglate (the target compound) and mesitylol were separately subjected to identical photooxygenation/peroxyacetalization conditions with cyclopentanone. The tiglate‑derived trioxane 5a was isolated in 86% yield, whereas the mesitylol‑derived analog 9a gave only 73% yield [1]. The 13‑percentage‑point advantage reflects the superior stabilization of the β‑hydroperoxy alcohol intermediate by the E‑acrylate moiety, translating directly to higher synthetic throughput and lower cost per gram of active trioxane.

Antimalarial synthesis Singlet oxygen ene reaction 1,2,4-Trioxane

Negligible Off‑Target Inhibition of HMG‑CoA Reductase Avoids Statin‑Like Side Effects

When screened against rat hepatic microsomal HMG‑CoA reductase, methyl 4‑hydroxy‑2‑methylbut‑2‑enoate showed no significant inhibitory activity (IC₅₀ estimated >> 100 µM) [1]. By contrast, the prototypical statin lovastatin exhibits an IC₅₀ of 0.6 nM for the same enzyme [2]. This >10⁵‑fold lower potency indicates that the compound does not inadvertently engage the cholesterol biosynthesis pathway, a finding relevant for programs where maintaining an unperturbed mevalonate pathway is critical.

Selectivity profiling HMG-CoA reductase Off-target risk

E‑Stereochemistry Ensures High Diastereoselectivity in Trioxane Formation

The (E)‑configured double bond of methyl 4‑hydroxytiglate is a prerequisite for the high trans diastereoselectivity observed during BF₃‑catalyzed peroxyacetalization with benzaldehydes. Under standard conditions, the target compound consistently delivers trans‑1,2,4‑trioxanes with a dr >98:2 [1]. The (Z)‑isomer, or analogs lacking the methyl substituent, would alter the transition‑state geometry and compromise diastereocontrol, leading to difficult‑to‑separate epimeric mixtures.

Stereoselective synthesis E/Z isomerism Diastereomeric ratio

Lower LogP vs. Ethyl Ester Improves Aqueous Workup and Green Chemistry Metrics

The methyl ester of 4‑hydroxy‑2‑methylbut‑2‑enoic acid has a calculated logP of 0.098 , whereas the corresponding ethyl ester (CAS not specified) possesses a predicted logP of ~0.5–0.6 (ChemDraw estimate). The ~0.4‑unit lower lipophilicity facilitates extraction into aqueous bicarbonate during workup, reduces organic solvent consumption, and aligns with process mass intensity (PMI) reduction goals without sacrificing reactivity at the Michael acceptor.

Physicochemical property logP Process chemistry

Optimal Use Cases for Methyl 4-Hydroxy-2-methylbut-2-enoate Based on Demonstrated Differentiation


Scalable Synthesis of Spiroannulated 1,2,4-Trioxane Antimalarials

When the goal is to produce crystalline, high‑purity trioxanes for structure‑activity relationship (SAR) studies or preclinical development, the 86% peroxyacetalization yield [1] and >98:2 trans diastereoselectivity [1] translate into fewer chromatographic purifications and rapid generation of X‑ray‑quality crystals for absolute configuration confirmation. This performance is not matched by mesitylol or other allylic alcohols tested under identical conditions.

Stereospecific Building Block for Retinol and Vitamin A Analog Synthesis

The E‑configured α,β‑unsaturated ester serves as a direct precursor to 4‑acetoxy‑2‑methylbut‑2‑enal (C5 acetate), a key intermediate in industrial retinol synthesis [2]. The defined (E)‑geometry eliminates isomer separation steps, while the methyl ester's low logP (0.098) simplifies aqueous workup during early‑stage transformations.

Selective Probe for Cellular Assays Requiring Minimal Off‑Target Activity

Because the compound exhibits negligible inhibition of HMG‑CoA reductase (IC₅₀ >> 100 µM) [3], it can be employed as a synthetic intermediate or fragment in cellular assays where statin‑like perturbation of the mevalonate pathway would confound interpretation. This selectivity advantage is particularly relevant when the final conjugate targets pathways orthogonal to cholesterol biosynthesis.

Greener Process Chemistry with Reduced Organic Solvent Usage

The methyl ester's favorable logP (0.098) relative to the ethyl ester (~0.5) allows efficient product recovery by aqueous extraction, lowering the process mass intensity (PMI) and aligning with solvent reduction initiatives in kilo‑lab and pilot‑plant settings.

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